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Compound of Interest

Compound Name: 3-Bromo-2-methylaniline, HCI

Cat. No.: B580170

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization and validation of derivatives of 3-
Bromo-2-methylaniline, HCI, a key intermediate in the synthesis of potent and selective drug
candidates. Through objective comparisons with established alternatives and supported by
experimental data, this document serves as a valuable resource for researchers in medicinal
chemistry and drug development.

Executive Summary

3-Bromo-2-methylaniline is a versatile building block in organic synthesis, particularly in the
development of kinase inhibitors and receptor agonists. Its derivatives have shown significant
promise in targeting key signaling pathways implicated in autoimmune diseases and cancer.
This guide focuses on the characterization of these derivatives and provides a comparative
analysis of their performance against other therapeutic agents, highlighting the potential
advantages of this chemical scaffold.

Characterization of 3-Bromo-2-methylaniline and Its
Derivatives

The identity, purity, and physicochemical properties of 3-Bromo-2-methylaniline and its
derivatives are established using a suite of analytical techniques.

Table 1: Physicochemical Properties of 3-Bromo-2-methylaniline
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Property Value

Molecular Formula C7HsBrN

Molecular Weight 186.05 g/mol

Appearance Clear colorless to brown or orange liquid
Boiling Point 248 °C

Density 1.51 g/mL at 25 °C

Refractive Index 1.619

Table 2: Spectroscopic Data for 3-Bromo-2-methylaniline

Technique Key Observations

Signals corresponding to aromatic protons,

1H NMR _
methyl protons, and amine protons.
Resonances for aromatic carbons, methyl
13C NMR carbon, and carbon attached to the amino

group.

Characteristic peaks for N-H stretching, C-N

IR Spectrosco
P by stretching, and aromatic C-H stretching.

Molecular ion peak corresponding to the

Mass Spectrometr
P Y molecular weight of the compound.

Performance Comparison of 3-Bromo-2-
methylaniline Derivatives

The true value of a chemical scaffold lies in the biological activity of its derivatives. This section
compares a notable derivative of 3-Bromo-2-methylaniline, the Bruton's Tyrosine Kinase (BTK)
inhibitor BMS-986142, with other commercially successful BTK inhibitors.

Table 3: Comparative Efficacy of BTK Inhibitors
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Compound Scaffolds ICso0 (BTK) Selectivity
Highly selective; only
Tetrahydrocarbazole _
] 5 other kinases
(derived from 3- o _
BMS-986142 0.5 nM[1][2] inhibited with <100-
Bromo-2- -
N fold selectivity out of
methylaniline)
384 tested.[1][2]
Less selective; inhibits
o Pyrazolo[3,4- ) )
Ibrutinib o 0.5nM other kinases like
d]pyrimidine
TEC, EGFR, etc.
o ) More selective than
Acalabrutinib Acrylamide 3nM o
Ibrutinib.
o o High selectivity for
Zanubrutinib Pyrimidine <1 nM

BTK.

Derivatives of 3-Bromo-2-methylaniline have also been explored as Sphingosine-1-Phosphate

Receptor 1 (S1P1) agonists, which are crucial in treating autoimmune diseases like multiple

sclerosis. While specific quantitative data for a direct derivative is not readily available in the

public domain, the potential of this scaffold is significant. For context, Table 4 presents data for

established S1P1 receptor agonists.

Table 4: Performance of Marketed S1P1 Receptor Agonists

Compound

Potency (ECso)

Selectivity Profile

Fingolimod (FTY720)

0.6 nM (S1P1)

Non-selective (agonist for
S1P1, S1P3, S1P4, S1P5)

Siponimod

0.4 nM (S1P1)

Selective for S1P1 and S1P5

Ozanimod

0.2 nM (S1P1)

Selective for S1P1 and S1P5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
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Protocol 1: Synthesis of a 3-Bromo-2-methylaniline
Derivative (lllustrative)

This protocol outlines a general procedure for the synthesis of a derivative, which would then
be followed by purification and characterization.

o Reaction Setup: To a solution of 3-Bromo-2-methylaniline (1.0 eq) in a suitable solvent (e.qg.,
Dichloromethane), add a coupling partner (e.g., a carboxylic acid, 1.1 eq) and a coupling
agent (e.g., HATU, 1.2 eq).

e Reaction Execution: Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the reaction
mixture and stir at room temperature for 12-24 hours.

o Work-up: Quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Characterization of the Synthesized
Derivative

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g.,
CDCIs or DMSO-de).

o Acquire *H and 3C NMR spectra on a 400 MHz or higher spectrometer.

o Process the data to identify characteristic peaks and coupling constants to confirm the
structure.

e Mass Spectrometry (MS):

o Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or
acetonitrile).
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o Infuse the solution into a mass spectrometer (e.g., ESI-MS) to determine the molecular
weight of the compound.

e High-Performance Liquid Chromatography (HPLC):

[¢]

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent.

[e]

Inject the sample onto a C18 reverse-phase column.

o

Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

[¢]

Monitor the elution profile using a UV detector to assess purity.

Protocol 3: In Vitro Kinase Inhibition Assay (for BTK)

e Reagents and Plate Setup:
o Prepare a serial dilution of the test compound (e.g., BMS-986142) in DMSO.

o In a 384-well plate, add the test compound, a positive control (e.g., staurosporine), and a
DMSO control.

¢ Kinase Reaction:

o Add a solution of recombinant human BTK enzyme to each well and incubate for 10-15
minutes at room temperature.

o Initiate the kinase reaction by adding a solution containing the substrate (e.g., a
fluorescently labeled peptide) and ATP.

o Incubate the plate at 30°C for 1-2 hours.
o Detection and Data Analysis:

o Stop the reaction and measure the amount of phosphorylated substrate using a suitable
detection method (e.g., fluorescence polarization or TR-FRET).

o Calculate the percentage of inhibition for each compound concentration.
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o Plot the inhibition data against the compound concentration and fit the data to a dose-
response curve to determine the ICso value.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological
pathways and experimental processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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